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Compound of Interest

Compound Name: 2-Pentyl butyrate
CAS No.: 60415-61-4
Cat. No.: B1605965

Get Quote
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Part 1: Chemical Profile & Organoleptic Architecture

2-Pentyl butyrate (CAS: 60415-61-4), also known as 1-methylbutyl butyrate, is a branched-
chain ester critical for reconstructing complex fruit profiles. Unlike its linear isomer (pentyl
butyrate), the branched structure of 2-pentyl butyrate imparts a higher volatility and a distinct
"lift" to flavor systems, characterized by ethereal, ripe notes.

Physicochemical Specifications
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Sensory Architecture

The organoleptic profile of 2-pentyl butyrate is concentration-dependent. It functions as a
"bridge" molecule, connecting green top notes with sweet, lactonic base notes.

Primary Notes: Ripe Banana, Apricot, Pineapple.

Secondary Nuances: Herbal, slight Cashew/Nutty undertone (at high ppm).

Threshold: Detection threshold in water is approximately 10-50 ppb.

Application Scope: Essential for Prunus flavors (peach, apricot) and tropical profiles where a
"fermented” or "over-ripe" complexity is required.

Part 2: Biological Mechanism & Safety (Sighaling
Pathway)

For researchers in sensory science and toxicology, understanding the reception and metabolic
fate of 2-pentyl butyrate is critical.

Olfactory Transduction Pathway

As a volatile ester, 2-pentyl butyrate functions as a ligand for specific G-Protein Coupled
Receptors (GPCRs) within the olfactory epithelium. The signal transduction relies on the cAMP-
dependent pathway, leading to neuronal depolarization.
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Figure 1:Signal transduction cascade initiated by 2-pentyl butyrate binding to olfactory
receptors. The hydrophobic ligand binds to the transmembrane GPCR, triggering the cAMP
cascade that results in ion influx and signal transmission to the olfactory bulb.

Metabolic Fate (Toxicology Context)

Upon ingestion, 2-pentyl butyrate undergoes rapid hydrolysis in the gastrointestinal tract and
liver.

o Enzyme: Carboxylesterases.
o Metabolites:
o Butyric Acid: Enters the fatty acid beta-oxidation pathway.
o 2-Pentanol: Conjugated with glucuronic acid and excreted in urine.

o Safety Status: JECFA has concluded "No safety concern at current levels of intake" (JECFA
No. 1142), primarily due to this efficient metabolic detoxification.

Part 3: Formulation Protocols

Due to its lipophilicity and susceptibility to hydrolysis in acidic environments (e.g., carbonated
beverages, pH < 3.5), 2-pentyl butyrate requires specific handling.
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Protocol A: Microencapsulation via Spray Drying

Objective: Protect the ester from volatilization during storage and hydrolysis in acidic matrices.

Materials:

Core: 2-Pentyl Butyrate (20% w/w of total solids).

Wall Material: Maltodextrin (DE 18) + Gum Arabic (Ratio 3:1).

Solvent: Deionized Water.

Workflow:

Hydration: Dissolve Maltodextrin and Gum Arabic in water at 60°C to create a 35-40% solids
solution. Allow to hydrate for 2 hours.

Pre-Emulsion: Add 2-Pentyl Butyrate slowly while mixing with a high-shear mixer (e.qg.,
Ultra-Turrax) at 5,000 RPM for 5 minutes.

Homogenization: Pass the pre-emulsion through a two-stage high-pressure homogenizer
(Stage 1: 20 MPa, Stage 2: 5 MPa) to achieve a droplet size of < 2 um.

Spray Drying:

o Inlet Temperature: 180°C + 5°C.

o Qutlet Temperature: 85°C + 5°C.

o Atomizer: Centrifugal wheel (25,000 RPM).

Recovery: Collect powder from the cyclone. Store in foil-laminated bags to prevent
hygroscopic clumping.

Protocol B: Direct Oil Injection (Fatty Matrices)

Objective: Uniform distribution in bakery/confectionary fats.

Carrier: Medium Chain Triglycerides (MCT) or Triacetin.
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e Dilution: Pre-dilute 2-pentyl butyrate to 10% in MCT.

o Dosing: Add to the fat phase after any high-heat processing steps (>120°C) if possible, or
account for 20-30% evaporative loss during baking.

Part 4: Analytical Validation (GC-MS)

Quantification of 2-pentyl butyrate in complex food matrices requires separation from
interfering lipids and other esters.

Protocol C: Headspace SPME-GC-MS Analysis

Application: Quantification of free ester in beverages or headspace analysis of dried powders.
1. Sample Preparation:

e Liquid: Transfer 5 mL sample to a 20 mL headspace vial. Add 1.5g NaCl (to salt-out
volatiles).

e Solid: Dissolve 1g encapsulated powder in 10 mL warm water; transfer 5 mL to vial.

e Internal Standard: Add 5 pL of 2-heptanone (50 ppm in methanol).

2. SPME Extraction:

o Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) - Gray hub.
e Incubation: 40°C for 10 min (agitation 250 rpm).

o Extraction: 30 min headspace exposure at 40°C.

3. GC Parameters:

e Instrument: Agilent 7890B / 5977B MSD (or equivalent).

e Column: DB-WAX Ul (Polar), 30m x 0.25mm x 0.25pum. Note: A polar column is preferred to
separate the branched ester from non-polar terpenes.

o Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
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Inlet: Splitless mode (0.75 min), 250°C. Desorption time: 3 min.
. MS Parameters:

Source Temp: 230°C.

Quad Temp: 150°C.

Scan Mode: SIM (Selected lon Monitoring) for quantification.
Target lons (m/z):

o Quant lon: 43 (Base peak, propyl fragment).

o Qualifier lons: 71, 89 (Characteristic butyrate fragments).

o Molecular lon: 158 (Weak, often absent).

. Data Interpretation: Calculate the Relative Response Factor (RRF) against the Internal

Standard.
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alcohols, aldehydes, acids, and esters. EFSA Journal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1605965?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Pentyl-butanoate
https://www.femaflavor.org/flavor-library/2-pentyl-butyrate
https://www.thegoodscentscompany.com/data/rw1470111.html
https://m.chemicalbook.com/SpectrumEN_60415-61-4_13CNMR.htm
https://eur-lex.europa.eu/legal-content/EN/TXT/PDF/?uri=CELEX:32023R1417
https://www.benchchem.com/product/b1605965#use-of-2-pentyl-butyrate-as-a-food-flavoring-agent
https://www.benchchem.com/product/b1605965#use-of-2-pentyl-butyrate-as-a-food-flavoring-agent
https://www.benchchem.com/product/b1605965#use-of-2-pentyl-butyrate-as-a-food-flavoring-agent
https://www.benchchem.com/product/b1605965#use-of-2-pentyl-butyrate-as-a-food-flavoring-agent
https://www.benchchem.com/product/b1605965?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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